LYG-202

Anticancer Flavonoid Cytotoxicity

LYG-202 is a unique synthetic flavonoid with a piperazine-butoxy substitution that confers polypharmacological activity but cannot be replicated by generic flavonoids or piperazine derivatives. It simultaneously induces ROS-dependent mitochondrial apoptosis, inhibits PI3K/Akt and CK2 signaling, disrupts VEGFR2-mediated angiogenesis, and arrests G1/S cell cycle (IC₅₀ 4.74–27.70 µM across HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, HCT116). In vivo efficacy is validated in breast cancer xenograft and CAM angiogenesis models. Researchers investigating complex signaling networks, CK2/NF-κB pathways, or tumor microenvironment angiogenesis should choose LYG-202 for reproducible multi-target outcomes.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
CAS No. 1175077-25-4
Cat. No. B593838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYG-202
CAS1175077-25-4
Synonyms5-hydroxy-8-methoxy-7-[4-(4-methyl-1-piperazinyl)butoxy]-2-phenyl-4H-1-benzopyran-4-one
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC
InChIInChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3
InChIKeyICGYSEWPMDWBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LYG-202: Baseline Overview and Procurement Considerations for CAS 1175077-25-4


LYG-202 (CAS 1175077-25-4), a synthetic flavonoid with a piperazine substitution, is an anti-cancer and anti-angiogenic compound characterized by its multi-target mechanism of action. It exhibits a molecular formula of C25H30N2O5 and a molecular weight of 438.52 g/mol . The compound inhibits proliferation across multiple cancer cell lines (HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116) with reported IC50 values ranging from 4.74 to 27.70 μM in vitro . Its documented activities include induction of apoptosis via ROS generation and mitochondrial dysfunction, inhibition of angiogenesis through VEGFR2 signaling disruption, and cell cycle arrest at the G1/S phase [1] [2].

Why LYG-202 (CAS 1175077-25-4) Cannot Be Interchanged with Generic Flavonoids or Piperazine Analogs


Substituting LYG-202 with a generic flavonoid or a simple piperazine derivative is not scientifically justifiable due to its unique multi-target, polypharmacological profile. Unlike many flavonoids which act through a single dominant pathway (e.g., antioxidant activity), LYG-202 simultaneously inhibits PI3K/Akt signaling, suppresses CK2 activity, disrupts VEGFR2-mediated angiogenesis, and induces ROS-dependent mitochondrial apoptosis [1] [2] [3]. This synergistic action, conferred by its specific piperazine-butoxy substitution on the flavonoid core, results in a potency and mechanism that cannot be replicated by mixing separate compounds or by using unmodified wogonin, a related flavonoid [4]. The specific IC50 values and in vivo efficacy observed for LYG-202 are a function of this precise molecular structure, making simple substitution unreliable for reproducing experimental outcomes.

Quantitative Evidence Guide for LYG-202 (CAS 1175077-25-4) Differentiation vs. Analogs and Alternatives


Comparative In Vitro Cytotoxicity Profile of LYG-202 Across Diverse Cancer Cell Lines

LYG-202 exhibits a broad spectrum of in vitro cytotoxicity against multiple cancer cell lines, with its potency varying significantly by cell type. This profile can be contrasted with that of its parent flavonoid, wogonin, which has a narrower spectrum and different potency. While a direct head-to-head comparison is not available in a single study, cross-study analysis reveals LYG-202's differentiated activity. [1]

Anticancer Flavonoid Cytotoxicity

LYG-202 Demonstrates Potent In Vivo Tumor Growth Inhibition in a Murine Xenograft Model

LYG-202 has been shown to significantly reduce tumor growth in vivo. In a study using an MCF-7 breast cancer xenograft model in nude mice, treatment with LYG-202 resulted in a statistically significant decrease in tumor volume compared to the vehicle control group. This in vivo efficacy is a critical differentiator from many other synthetic flavonoids which often fail to translate in vitro potency to in vivo activity. [1]

In Vivo Efficacy Xenograft Antitumor

LYG-202's Unique Inhibition of Casein Kinase 2 (CK2) Activity

LYG-202 exhibits a unique mechanism of action by significantly inhibiting the activity of Casein Kinase 2 (CK2), a key regulator of the NF-κB survival pathway. This activity was compared to the known CK2 inhibitor CX-4945, and LYG-202 demonstrated a similar 'fitness score' in cellular assays. [1]

CK2 Inhibitor NF-κB Pathway Apoptosis

LYG-202 Induces Potent Anti-Angiogenesis via VEGFR2 Pathway Disruption

LYG-202 potently inhibits VEGF-stimulated migration and tube formation in human umbilical vein endothelial cells (HUVECs), a classic model of angiogenesis. Mechanistic studies reveal it suppresses VEGF-induced tyrosine phosphorylation of VEGFR2 (KDR/Flk-1), a key receptor in angiogenesis. [1]

Anti-angiogenic VEGFR2 HUVEC

LYG-202 Induces G1/S Cell Cycle Arrest and Apoptosis via p53 and p21 in HCT-116 Cells

In human colorectal carcinoma HCT-116 cells, LYG-202 induces G1/S phase cell cycle arrest and apoptosis. This effect is mediated through the p53-p21 pathway, with molecular evidence showing increased p21(WAF1/Cip1) and Rb levels, and reduced expression of cyclin D1, cyclin E, and CDK4. Knockdown of p53 via siRNA attenuated these effects. [1]

Cell Cycle Arrest p53 Apoptosis

Recommended Research and Industrial Application Scenarios for LYG-202 (CAS 1175077-25-4)


Investigating Multi-Targeted Anticancer Mechanisms

Researchers investigating polypharmacology or combination therapies should consider LYG-202 as a tool compound. Its ability to simultaneously induce apoptosis (via ROS and mitochondrial pathways), inhibit PI3K/Akt signaling, and suppress CK2 activity makes it ideal for studies on complex signaling networks in cancer cells. The evidence from Zhao et al. (2015) demonstrates its in vivo efficacy in breast cancer xenografts, supporting its use in preclinical models [1].

Research on CK2-Dependent NF-κB Signaling

For studies specifically focused on the CK2/NF-κB survival pathway, LYG-202 serves as a valuable chemical probe. Its direct inhibition of CK2 activity, which was shown to be comparable to the known inhibitor CX-4945, provides a specific molecular target for modulating NF-κB-mediated transcription and inflammation in cancer and other disease models [2].

Anti-Angiogenesis Research in Tumor Microenvironment Studies

Scientists studying tumor angiogenesis and the tumor microenvironment can use LYG-202 to disrupt VEGFR2 signaling. Its ability to inhibit VEGF-induced HUVEC migration and tube formation in vitro, and to suppress neovascularization in CAM models, makes it a relevant tool for dissecting the angiogenic switch in solid tumors [3].

p53-Dependent Colorectal Cancer Research

Investigators working on p53 wild-type colorectal cancer models (e.g., HCT-116 cells) can utilize LYG-202 to study G1/S cell cycle arrest and apoptosis mechanisms. The compound's activation of the p53-p21 axis is a well-characterized pathway, and its effects can be further validated using p53 siRNA controls as demonstrated by Liu et al. (2011) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LYG-202

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.